

## Comparative Guide to Desethyl Terbuthylazined9 Certified Reference Materials

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Compound of Interest		
Compound Name:	Desethyl Terbuthylazine-d9	
Cat. No.:	B592069	Get Quote

For researchers, scientists, and drug development professionals requiring precise and accurate analytical standards, the selection of a suitable Certified Reference Material (CRM) is paramount. This guide provides a detailed comparison of commercially available **Desethyl Terbuthylazine-d9** CRMs, offering insights into their key characteristics, the analytical methodologies employed for their certification, and a transparent look at the supporting data.

## **Product Comparison**

A critical aspect of selecting a CRM is the certified purity or concentration, along with the associated uncertainty. This information, typically found on the Certificate of Analysis (CoA), assures the traceability and reliability of the standard. Below is a summary of available **Desethyl Terbuthylazine-d9** CRMs and their non-deuterated analogue from leading suppliers.



Supplier/ Brand	Product Name	CAS Number	Format	Certified Value	Expande d Uncertain ty	Accredita tion
LGC Standards (Dr. Ehrenstorf er)	Terbuthylaz ine- desethyl D9 (tert- butyl D9)	1219798- 52-3	Neat	CoA required for value	CoA required for value	ISO 17034, ISO/IEC 17025
LGC Standards (TRC)	Desethyl Terbuthylaz ine-d9	1219798- 52-3	Neat	CoA required for value	CoA required for value	ISO 9001
HPC Standards	D9- Terbuthylaz ine- desethyl	1219798- 52-3	Neat	CoA required for value	CoA required for value	ISO 9001, ISO 17034
HPC Standards	D9- Terbuthylaz ine- desethyl Solution	1219798- 52-3	100 μg/ml in Acetonitrile	CoA required for value	CoA required for value	ISO 9001, ISO 17034
ESSLAB	Terbuthylaz ine- desethyl Solution	30125-63- 4	10.194 μg/ml in Acetonitrile	10.194 μg/ml	± 0.147 μg/ml	ISO 17034

Note: While specific certified values and uncertainties for **Desethyl Terbuthylazine-d9** from LGC Standards and HPC Standards require obtaining the product-specific Certificate of Analysis, their accreditation under ISO 17034 indicates that these materials are produced to the highest quality standards, with comprehensive CoAs that provide metrologically traceable certified values and their uncertainties.[1][2][3] The example from ESSLAB for the non-deuterated analogue illustrates the level of detail typically provided for a certified solution.[4]



## **Experimental Protocols**

The certification of reference materials involves a rigorous set of analytical techniques to determine the purity of the neat material or the concentration of a solution with a high degree of accuracy and to establish its metrological traceability. While specific protocols are detailed in the Certificate of Analysis for each batch, the following outlines the general methodologies employed by accredited reference material producers.

## **Purity Assessment of Neat Material**

The purity of neat **Desethyl Terbuthylazine-d9** is typically determined using a mass balance approach, combining data from several analytical techniques:

- Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a primary technique to determine the area percentage of the main component and to identify and quantify any organic impurities. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or MS may also be used.
- Water Content: Karl Fischer titration is the standard method for determining the water content of the material.
- Residual Solvents: The amount of residual solvents from the synthesis process is determined by Headspace Gas Chromatography (HS-GC) with FID or MS detection.
- Inorganic Content: The content of inorganic impurities is typically determined by ashing or by techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

The purity is then calculated by subtracting the percentages of water, residual solvents, and inorganic impurities from 100% and multiplying by the chromatographic purity.

## **Concentration Determination of Solution CRMs**

For certified solutions, the concentration is determined gravimetrically, and then confirmed by an independent analytical method.

• Gravimetric Preparation: The certified concentration is established by accurately weighing the neat reference material and the solvent using calibrated balances. This process ensures direct traceability to the SI unit for mass (kilogram).[5]



 Confirmation Analysis: The gravimetrically determined concentration is confirmed using a suitable analytical technique, such as HPLC-UV, GC-MS, or LC-MS/MS, by comparing the response of the certified solution against an independently prepared standard.

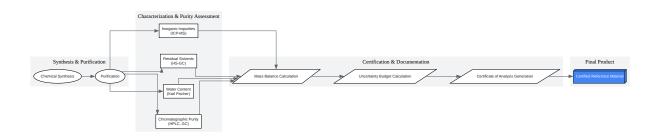
## **Determination of Expanded Uncertainty**

The expanded uncertainty of the certified value is a critical parameter that defines the range in which the true value is expected to lie with a certain level of confidence (typically 95%). It is calculated by combining the standard uncertainties of all contributing factors, including the purity of the starting material, the gravimetric and volumetric measurements, and the homogeneity and stability of the material, and multiplying by a coverage factor (k=2 for a 95% confidence level).

# Visualizing the Certification Workflow and Logical Relationships

To better illustrate the processes and concepts involved in the production and selection of certified reference materials, the following diagrams are provided.



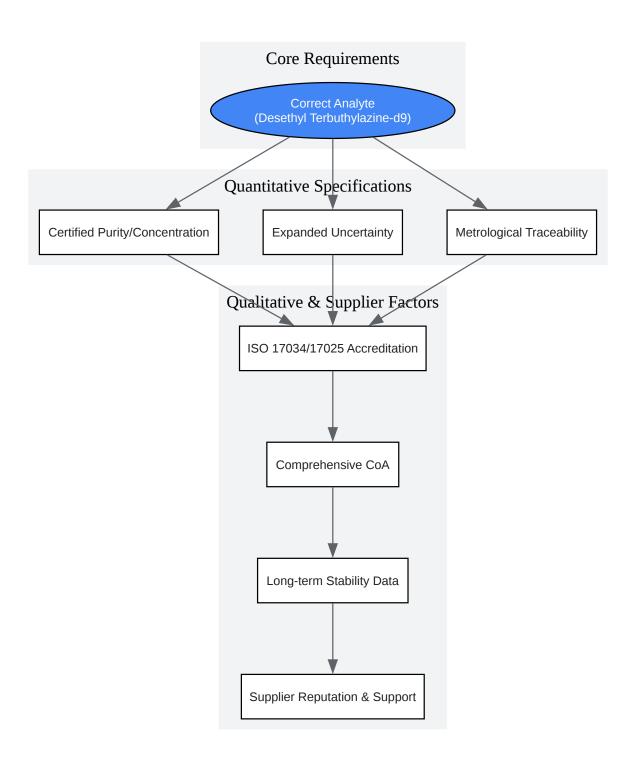


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#### **CRM Certification Workflow**

The diagram above illustrates the typical workflow for producing a certified reference material, from the initial synthesis and purification to the comprehensive characterization and final certification.





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Key Factors for CRM Selection



This diagram outlines the logical relationship between the core requirements and the various quantitative and qualitative factors that researchers should consider when selecting a certified reference material.

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